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molecular formula C12H11F2NO2 B3043894 1-(2,6-Difluorobenzoyl)piperidin-4-one CAS No. 948853-53-0

1-(2,6-Difluorobenzoyl)piperidin-4-one

Cat. No. B3043894
M. Wt: 239.22 g/mol
InChI Key: YWSDKASTJVEUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943617B2

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) in methylene chloride (32 mL) at rt were successively added DIPEA (1.4 mL, 7.8 mmol) and 2,6-difluorobenzoyl chloride (0.82 mL, 6.5 mmol). The resulting heterogeneous mixture was stirred at rt for 2 d. The resulting mixture was washed with 1 N aq. sodium hydroxide (3×10 mL) and the combined basic aqueous portion was back-extracted with methylene chloride (2×10 mL). The organic extracts were combined and washed with 10% aq. citric acid (2×10 mL), brine (20 mL), and dried over anhyd sodium sulfate. Concentration under vacuum afforded the title compound a as a pale yellow solid (1.29 g, 83%). 1H NMR (400 MHz, d3-MeOD): δ 7.60 (m, 1H), 7.18-7.09 (m, 2H), 4.09 (t, J=6.4 Hz, 2H), 3.70 (t, J=6.3 Hz, 2H), 2.62 (t, J=6.4 Hz, 2H), 2.48 (t, J=6.3 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.CCN(C(C)C)C(C)C.[F:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:21]=1[C:22](Cl)=[O:23]>C(Cl)Cl>[F:19][C:20]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:21]=1[C:22]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)=[O:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.82 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Step Four
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred at rt for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
WASH
Type
WASH
Details
The resulting mixture was washed with 1 N aq. sodium hydroxide (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined basic aqueous portion was back-extracted with methylene chloride (2×10 mL)
WASH
Type
WASH
Details
washed with 10% aq. citric acid (2×10 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhyd sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=C(C(=O)N2CCC(CC2)=O)C(=CC=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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